molecular formula C9H15ClO2 B1294506 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 5503-32-2

2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B1294506
CAS RN: 5503-32-2
M. Wt: 190.67 g/mol
InChI Key: XGQRXAWHKWEULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a spiroketal, a class of compounds that feature a ketal (a functional group derived from a ketone and an alcohol) spanning two rings. This particular structure is characterized by a 1,4-dioxaspiro[4.5]decane skeleton, which is a common motif in various natural products and synthetic targets due to its complex and versatile nature .

Synthesis Analysis

The synthesis of related spiroketal structures often involves the formation of the spiroketal moiety through key steps such as dianion alkylation, asymmetric cyclization, or Wittig methodology. For instance, the synthesis of stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone produced by bees, starts from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate . Similarly, the synthesis of 1,6-dioxaspiro[3.4]octanes, which share a similar spiroketal core, is achieved through lithiation followed by treatment with iodine and silver(I) oxide . Enantioselective synthesis of 1,6-dioxaspiro[4.5]decane compounds is accomplished via asymmetric five-membered ring cyclization induced by a sulfinyl chirality . These methods highlight the complexity and the need for precise control over the stereochemistry in the synthesis of spiroketal compounds.

Molecular Structure Analysis

The molecular structure of spiroketals, including 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane, is often elucidated using techniques such as 13C NMR spectroscopy. Corrections to structure determinations of related compounds have been made to address previous misassignments, emphasizing the importance of accurate structural characterization . The crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, reveals a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings, indicating the diverse conformations that spiroketal structures can adopt .

Chemical Reactions Analysis

Spiroketal compounds, including those with a 1,4-dioxaspiro[4.5]decane core, can undergo various chemical reactions. The synthesis processes often involve multiple steps, including cyclization, deoxygenation, reduction, and spiroketalation, to achieve the desired stereochemistry and functionalization . These reactions are crucial for constructing the complex spiroketal framework and for introducing substituents that define the biological activity and physical properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiroketals are influenced by their molecular structure. The presence of chiral centers and the spiroketal moiety can affect properties such as solubility, boiling point, and reactivity. The stereochemistry of the spiroketal center is particularly important, as it can determine the compound's interaction with biological systems, such as pheromone receptors in bees . The crystallographic analysis of related compounds provides insight into the solid-state conformation, which can be related to the compound's behavior in different environments .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of cancer research, specifically in the study of metastatic melanoma and other types of cancer .

Summary of the Application

The compound is used as a modulator for the sigma-2 receptor (S2R), which is overexpressed in proliferating tumor cells . It has been identified as a potent S2R modulator that is effective in melanoma .

Methods of Application or Experimental Procedures

The compound was synthesized and a fluorescent probe was designed for it. This probe enters SK-MEL-2 melanoma cells, as assessed using confocal microscopy analysis . The compound was also used in glycosylation reactions to synthesize thioglycoside derivatives .

Results or Outcomes

The administration of the compound activates the endoplasmic reticulum stress response through the upregulation of protein kinase R-like ER kinase (PERK), activating transcription factor 4 (ATF4) genes, and C/EBP homologous protein (CHOP) . The compound showed moderate to high inhibition activities against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines .

2. Application in Synthesis of Complex Structures

Specific Scientific Field

This compound is used in the field of organic chemistry for the synthesis of complex structures .

Summary of the Application

The compound is used in the synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes .

Methods of Application or Experimental Procedures

The compound is used in the synthesis process of 1,6,9-Tri-oxaspiro[4.5]decanes .

Results or Outcomes

The synthesis resulted in the production of 1,6,9-Tri-oxaspiro[4.5]decanes .

3. Application in Hyper Cross-Linked Polymers

Specific Scientific Field

This compound is used in the field of polymer science, specifically in the synthesis of hyper cross-linked polymers .

Summary of the Application

Hyper cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in recent years. The compound “2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” could potentially be used in the synthesis of these polymers .

Methods of Application or Experimental Procedures

The HCP material is synthesized by Friedel Craft reactions. Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers .

Results or Outcomes

HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .

4. Application in Synthesis of Spirocyclopropanes

Specific Scientific Field

This compound is used in the field of organic chemistry for the synthesis of spirocyclopropanes .

Summary of the Application

Spirocyclopropane annelated to six- and five-member rings have been synthesized in recent decades .

Methods of Application or Experimental Procedures

Various methods for the synthesis of these compounds have been reported. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yielded azine (Corey–Chaykovsky reaction), but in the presence of excess dimethyloxosulfonium methylide, spiro [cyclopropane-1,9′-fluorene] was produced .

Results or Outcomes

The synthesis resulted in the production of spirocyclopropanes linked to 5-member rings .

5. Application in Metastatic Melanoma Treatment

Specific Scientific Field

This compound is used in the field of medical research, specifically in the treatment of metastatic melanoma .

Summary of the Application

The sigma-2 receptor (S2R) is overexpressed in proliferating tumor cells and represents a promising vulnerability to target. The compound “2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” has been identified as a potent S2R modulator that is effective in melanoma .

Methods of Application or Experimental Procedures

A fluorescent probe was designed for the compound, which enters SK-MEL-2 melanoma cells as assessed using confocal microscopy analysis .

Results or Outcomes

The administration of the compound activates the endoplasmic reticulum stress response through the upregulation of protein kinase R-like ER kinase (PERK), activating transcription factor 4 (ATF4) genes, and C/EBP homologous protein (CHOP) .

6. Application in Hydroisomerization

Specific Scientific Field

This compound is used in the field of chemical engineering, specifically in hydroisomerization .

Summary of the Application

The compound “2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” could potentially be used in hydroisomerization processes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The outcomes of this application are not detailed in the available resources .

properties

IUPAC Name

3-(chloromethyl)-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQRXAWHKWEULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

CAS RN

5503-32-2
Record name AI 3-31959
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005503322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Reactant of Route 5
2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Reactant of Route 6
2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

Citations

For This Compound
4
Citations
VS Talismanov, SV Popkov… - Journal of …, 2019 - search.proquest.com
In the mid-1990s, the full range of plant protection chemicals was supplemented by alkylaminomethyl-substituted 1, 4-dioxaspiro [4.5] decane-spiroxamine, which, in terms of the …
Number of citations: 3 search.proquest.com
VS Talismanov, SV Popkov, SS Zykova… - Research Journal of …, 2021 - indianjournals.com
In vitro tests of substituted 1, 3-dioxolanes, based on cyclic ketones and substituted with 1H-1, 2, 4-triazole and 1H-imidazole showed a fungicidal activity lower than the activity of the …
Number of citations: 3 www.indianjournals.com
E Canpolat, M Kaya - Journal of Coordination Chemistry, 2004 - Taylor & Francis
A new soluble vic-dioxime, N-{2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)amino]ethyl}-N′-hydroxy-2-(hydroxyimino)ethanimidamide (LH 2 ) has been synthesized and mononuclear …
Number of citations: 32 www.tandfonline.com
E Canpolat, M Kaya - Transition metal chemistry, 2004 - Springer
Two new vic-dioxime ligands, (E,E)-N-{4-[(1,4-dioxaspiro[4.4]non-2-ylmethyl)amino]butyl}-N′-hydroxy-2-(hydroxyimino)ethanimidamide (L 1 H 2 ) and (E,E)-N-{4-[(1,4-dioxaspiro[4.5]…
Number of citations: 36 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.